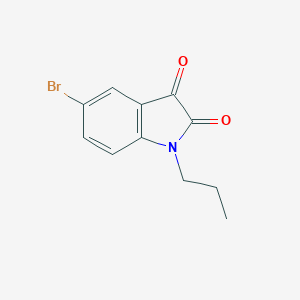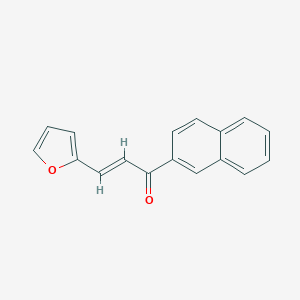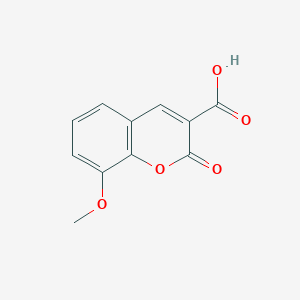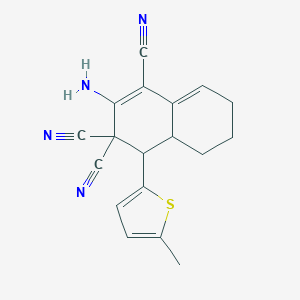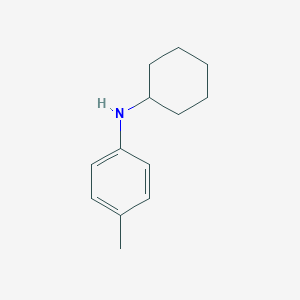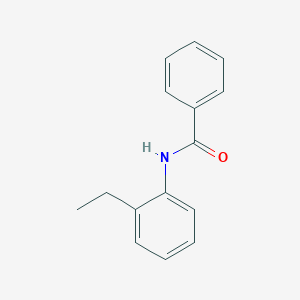
N-(2-Ethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethylphenyl)benzamide (NEPB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NEPB is a member of the benzamide family of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of N-(2-Ethylphenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(2-Ethylphenyl)benzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of inflammation and cell differentiation.
Effets Biochimiques Et Physiologiques
N-(2-Ethylphenyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(2-Ethylphenyl)benzamide has been shown to have anti-cancer properties. Studies have shown that N-(2-Ethylphenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis. N-(2-Ethylphenyl)benzamide has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-Ethylphenyl)benzamide for lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(2-Ethylphenyl)benzamide has been shown to have a range of biological activities, making it a versatile compound for scientific research. However, one limitation of N-(2-Ethylphenyl)benzamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on N-(2-Ethylphenyl)benzamide. One area of research is the development of N-(2-Ethylphenyl)benzamide-based drugs for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Ethylphenyl)benzamide and to identify specific pathways that it targets. Finally, research is needed to explore the potential of N-(2-Ethylphenyl)benzamide as a tool for studying the role of inflammation and cell differentiation in disease.
In conclusion, N-(2-Ethylphenyl)benzamide is a promising compound for scientific research due to its potential therapeutic applications and range of biological activities. Further research is needed to fully understand its mechanism of action and to explore its potential as a tool for studying disease pathways.
Méthodes De Synthèse
N-(2-Ethylphenyl)benzamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-ethylphenylamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using techniques such as column chromatography or recrystallization. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Applications De Recherche Scientifique
N-(2-Ethylphenyl)benzamide has been shown to have a range of potential therapeutic applications. One area of research that has received significant attention is its anti-inflammatory properties. Studies have shown that N-(2-Ethylphenyl)benzamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, N-(2-Ethylphenyl)benzamide has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Propriétés
Numéro CAS |
78987-16-3 |
|---|---|
Nom du produit |
N-(2-Ethylphenyl)benzamide |
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
N-(2-ethylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H,16,17) |
Clé InChI |
NSDKDLAEYFSRJC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Autres numéros CAS |
78987-16-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



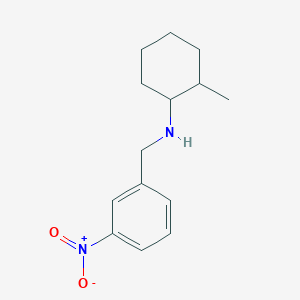
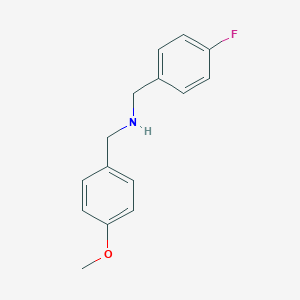
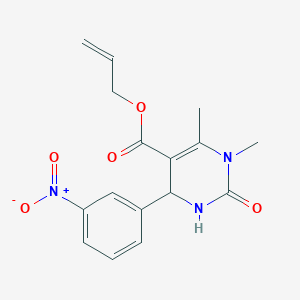
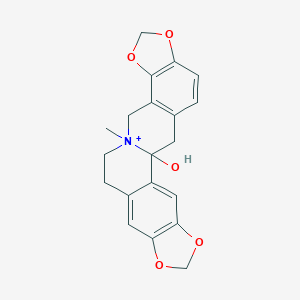
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
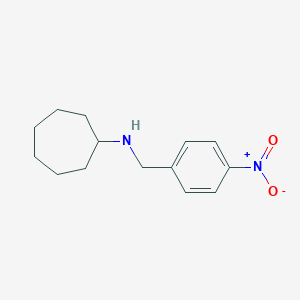
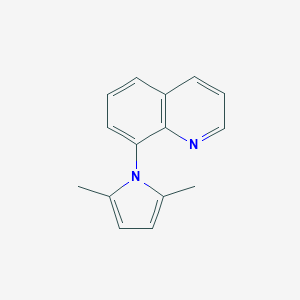
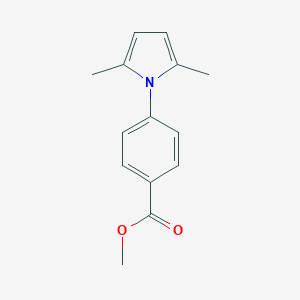
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
